[(Dimethylamino)(phenyl)methyl]phosphonic acid [(Dimethylamino)(phenyl)methyl]phosphonic acid
Brand Name: Vulcanchem
CAS No.: 67623-08-9
VCID: VC19380028
InChI: InChI=1S/C9H14NO3P/c1-10(2)9(14(11,12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,12,13)
SMILES:
Molecular Formula: C9H14NO3P
Molecular Weight: 215.19 g/mol

[(Dimethylamino)(phenyl)methyl]phosphonic acid

CAS No.: 67623-08-9

Cat. No.: VC19380028

Molecular Formula: C9H14NO3P

Molecular Weight: 215.19 g/mol

* For research use only. Not for human or veterinary use.

[(Dimethylamino)(phenyl)methyl]phosphonic acid - 67623-08-9

Specification

CAS No. 67623-08-9
Molecular Formula C9H14NO3P
Molecular Weight 215.19 g/mol
IUPAC Name [dimethylamino(phenyl)methyl]phosphonic acid
Standard InChI InChI=1S/C9H14NO3P/c1-10(2)9(14(11,12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,12,13)
Standard InChI Key VNAVXNXLUFFUNS-UHFFFAOYSA-N
Canonical SMILES CN(C)C(C1=CC=CC=C1)P(=O)(O)O

Introduction

Structural and Chemical Properties

The molecular formula of [(dimethylamino)(phenyl)methyl]phosphonic acid is C₁₀H₁₆NO₃P, with a molecular weight of 229.21 g/mol . The structure consists of a phosphonic acid group (-PO₃H₂) bonded to a methylene bridge that connects a phenyl ring and a dimethylamino group (-N(CH₃)₂). The presence of both electron-donating (dimethylamino) and electron-withdrawing (phosphonic acid) groups creates a polar molecule with potential for diverse chemical interactions .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆NO₃P
Molecular Weight229.21 g/mol
AppearanceWhite crystalline powder
Purity≥99%
Storage ConditionsRoom temperature, dry environment

The compound’s logP (octanol-water partition coefficient) is estimated at 2.26, indicating moderate lipophilicity, which influences its solubility and permeability in biological systems . Its polar surface area (PSA) of 67.34 Ų suggests significant hydrogen-bonding capacity, critical for interactions in catalytic or medicinal contexts .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of [(dimethylamino)(phenyl)methyl]phosphonic acid typically involves phosphorylation of a preformed aminomethylphenyl intermediate. A representative method, adapted from patent literature, proceeds as follows :

  • Aminomethylation of Benzene:
    Benzene reacts with dimethylamine and formaldehyde under acidic conditions to form (dimethylamino)(phenyl)methanol.

    C₆H₆ + (CH₃)₂NH + HCHO → C₆H₅CH(OH)N(CH₃)₂\text{C₆H₆ + (CH₃)₂NH + HCHO → C₆H₅CH(OH)N(CH₃)₂}
  • Phosphorylation:
    The alcohol intermediate is treated with phosphorus trichloride (PCl₃) followed by hydrolysis to yield the phosphonic acid:

    C₆H₅CH(OH)N(CH₃)₂ + PCl₃ → C₆H₅CH(PO₃H₂)N(CH₃)₂ + 3 HCl\text{C₆H₅CH(OH)N(CH₃)₂ + PCl₃ → C₆H₅CH(PO₃H₂)N(CH₃)₂ + 3 HCl}

    This method achieves yields of 75–85% with high regioselectivity .

Optimization and Challenges

Key challenges include controlling side reactions such as over-phosphorylation or decomposition of the dimethylamino group. Patent NO771770L highlights the use of low-temperature conditions (0–5°C) and stoichiometric PCl₃ to minimize byproducts . Purification via recrystallization from ethanol-water mixtures enhances purity to >99% .

Applications in Pharmaceutical and Industrial Chemistry

Pharmaceutical Intermediates

[(Dimethylamino)(phenyl)methyl]phosphonic acid serves as a precursor for protein kinase inhibitors and antiviral agents. For example, it is used in the synthesis of RORγ modulators, which are investigated for autoimmune diseases like psoriasis . The phosphonic acid group facilitates binding to metal ions in enzymatic active sites, while the dimethylamino group enhances solubility in physiological media .

Coordination Chemistry

The compound’s ability to act as a bidentate ligand has been exploited in catalysis. For instance, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are utilized in oxidation reactions and asymmetric synthesis .

Future Directions

Research opportunities include:

  • Structure-Activity Relationship (SAR) Studies: Modifying the phenyl or dimethylamino groups to enhance bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic phosphorylation methods to improve sustainability .

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